Cas no 54106-40-0 (Benzene,1-methyl-2-(2-nitrophenoxy)-)

Benzene,1-methyl-2-(2-nitrophenoxy)- is a nitroaromatic compound characterized by the presence of a methyl group and a nitrophenoxy substituent on a benzene ring. This structural configuration imparts specific reactivity and stability, making it useful in synthetic organic chemistry applications, particularly as an intermediate in the preparation of more complex molecules. The nitrophenoxy group enhances its potential for further functionalization, while the methyl group influences its electronic and steric properties. Its well-defined structure ensures consistent performance in reactions such as nucleophilic substitutions or reductions. This compound is typically handled under controlled conditions due to the nitro group's potential sensitivity.
Benzene,1-methyl-2-(2-nitrophenoxy)- structure
54106-40-0 structure
Product Name:Benzene,1-methyl-2-(2-nitrophenoxy)-
CAS No:54106-40-0
MF:C13H11NO3
MW:229.231343507767
CID:381704
PubChem ID:97540
Update Time:2025-06-28

Benzene,1-methyl-2-(2-nitrophenoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-methyl-2-(2-nitrophenoxy)-
    • o-(o-nitrophenoxy)toluene
    • (2-nitro-phenyl)-o-tolyl ether
    • (2-Nitro-phenyl)-o-tolyl-aether
    • 1-methyl-2-(2-nitrophenoxy)benzene
    • 1-methyl-2-(2-nitrophenoxy)-benzene
    • 2-methyl-2'-nitrodiphenyl ether
    • 2'-Nitro-2-methyl-diphenylaether
    • 2-Nitrophenyl 2-methylphenyl ether
    • 2-nitro-phenyl o-tolyl ether
    • EINECS 258-977-6
    • SCHEMBL8973495
    • DTXSID30871427
    • NSC 131289
    • NSC131289
    • NSC-131289
    • 1-(2-methylphenoxy)-2-nitrobenzene
    • NS00057040
    • 54106-40-0
    • AKOS030253251
    • GIPFZNBCINBEIJ-UHFFFAOYSA-N
    • MFCD00270768
    • G68321
    • Inchi: 1S/C13H11NO3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3
    • InChI Key: GIPFZNBCINBEIJ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1[N+](=O)[O-])C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 229.07393
  • Monoisotopic Mass: 229.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.1950
  • Melting Point: 39.5°C
  • Boiling Point: 371.13°C (rough estimate)
  • Refractive Index: 1.5500 (estimate)
  • PSA: 52.37

Benzene,1-methyl-2-(2-nitrophenoxy)- Pricemore >>

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Benzene,1-methyl-2-(2-nitrophenoxy)- Suppliers

Amadis Chemical Company Limited
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(CAS:54106-40-0)Benzene,1-methyl-2-(2-nitrophenoxy)-
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:15
Price ($):200/538/1885
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Additional information on Benzene,1-methyl-2-(2-nitrophenoxy)-

Benzene, 1-Methyl-2-(2-Nitrophenoxy)

Benzene, 1-methyl-2-(2-nitrophenoxy), also known by its CAS number 54106-40-0, is a chemical compound with a unique structure and properties that make it significant in various scientific and industrial applications. This compound belongs to the class of aromatic ethers, characterized by the presence of a benzene ring substituted with a methyl group and a nitrophenoxy group. The molecular formula of this compound is C13H11NO3, and its molecular weight is approximately 235.24 g/mol.

The structure of benzene, 1-methyl-2-(2-nitrophenoxy) consists of a benzene ring with two substituents: a methyl group at position 1 and a nitrophenoxy group at position 2. The nitrophenoxy group itself is an ether linkage (-O-) connecting the benzene ring to a nitrophenyl group. The presence of the nitro group (-NO2) introduces electron-withdrawing effects, which influence the electronic properties of the molecule. This makes the compound interesting for studies in organic chemistry, particularly in the context of electron transfer mechanisms and reactivity patterns.

Recent studies have highlighted the potential of benzene, 1-methyl-2-(2-nitrophenoxy) as a precursor in the synthesis of advanced materials. For instance, researchers have explored its use in the preparation of functional polymers and hybrid materials with tailored electronic properties. The compound's ability to act as an electron-deficient aromatic system makes it a valuable building block in supramolecular chemistry and materials science.

In terms of synthesis, benzene, 1-methyl-2-(2-nitrophenoxy) can be prepared through various methods, including nucleophilic aromatic substitution and coupling reactions. One common approach involves the reaction of methyl-substituted phenol derivatives with nitrophenyl halides under specific conditions. The choice of synthetic route depends on factors such as yield optimization, cost-effectiveness, and scalability for industrial applications.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 95°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and diethyl ether is moderate, which facilitates its handling in laboratory settings. However, it is sparingly soluble in water due to its hydrophobic nature.

From an environmental perspective, understanding the fate and behavior of benzene, 1-methyl-2-(2-nitrophenoxy) in natural systems is crucial. Recent research has focused on its biodegradation pathways and potential toxicity to aquatic organisms. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through oxidative mechanisms, leading to the formation of less toxic byproducts.

In terms of applications, benzene, 1-methyl-2-(2-nitrophenoxy) finds use in several industries. Its electron-deficient aromatic system makes it suitable for applications in electronics, particularly as a component in organic semiconductors and light-emitting diodes (LEDs). Additionally, it has been explored as an intermediate in pharmaceutical synthesis and agrochemical development.

The growing interest in green chemistry has led to investigations into more sustainable methods for synthesizing benzene, 1-methyl-2-(2-nitrophenoxy). Researchers are exploring catalytic processes that minimize waste generation and reduce energy consumption. For example, transition metal-catalyzed coupling reactions have shown promise as efficient routes for constructing the desired ether linkages.

In conclusion, benzene, 1-methyl-2-(2-nitrophenoxy) is a versatile compound with significant potential across multiple fields. Its unique chemical properties make it an attractive target for both fundamental research and applied studies. As advancements in synthetic methodologies continue to emerge, this compound will likely play an increasingly important role in shaping future innovations in chemistry and materials science.

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Amadis Chemical Company Limited
(CAS:54106-40-0)Benzene,1-methyl-2-(2-nitrophenoxy)-
A1219404
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):200/538/1885
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